4-(Piperidin-3-yl)thiomorpholine1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-3-yl)thiomorpholine1,1-dioxide is a heterocyclic compound that contains both piperidine and thiomorpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-3-yl)thiomorpholine1,1-dioxide typically involves the reaction of piperidine derivatives with thiomorpholine derivatives under specific conditions. One common method involves the use of piperidine and thiomorpholine in the presence of oxidizing agents to form the desired compound . The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-3-yl)thiomorpholine1,1-dioxide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .
Scientific Research Applications
4-(Piperidin-3-yl)thiomorpholine1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Piperidin-3-yl)thiomorpholine1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and thiomorpholine derivatives, such as 4-(Piperidin-4-yl)thiomorpholine1,1-dioxide and 4-(Piperidin-1-yl)thiomorpholine1,1-dioxide .
Uniqueness
4-(Piperidin-3-yl)thiomorpholine1,1-dioxide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
Introduction
4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological potential, including antibacterial, enzyme inhibition, and other therapeutic effects.
Chemical Structure and Properties
The compound features a piperidine ring fused with a thiomorpholine structure, which contributes to its unique chemical properties. The presence of the sulfonyl group in its structure enhances its reactivity and biological interactions.
Antibacterial Activity
Various studies have highlighted the antibacterial properties of compounds similar to 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide. For instance, compounds containing piperidine moieties have shown significant activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
Compound Name | Bacterial Strain | Activity Level | IC50 (µM) |
---|---|---|---|
4-(Piperidin-3-yl)thiomorpholine | Salmonella typhi | Moderate to Strong | Not specified |
Piperidine Derivative A | Bacillus subtilis | Strong | 2.14 ± 0.003 |
Piperidine Derivative B | E. coli | Weak to Moderate | Not specified |
Enzyme Inhibition
Inhibition of key enzymes is another area where this compound shows promise. Studies indicate that piperidine derivatives can act as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurodegenerative diseases . Furthermore, these compounds have demonstrated significant urease inhibitory activity, which is vital for managing urinary infections.
Table 2: Enzyme Inhibition Potency
Compound Name | Enzyme Target | Inhibition Type | IC50 (µM) |
---|---|---|---|
4-(Piperidin-3-yl)thiomorpholine | Acetylcholinesterase | Inhibitor | Not specified |
Piperidine Derivative C | Urease | Strong Inhibition | 1.21 ± 0.005 |
Table 3: Cytotoxic Activity Against Cancer Cell Lines
Compound Name | Cancer Cell Line | IC50 (µM) |
---|---|---|
Piperidine Derivative D | HeLa (Cervical Cancer) | 2.76 |
Piperidine Derivative E | CaCo-2 (Colon Cancer) | 9.27 |
Case Study 1: Synthesis and Evaluation
A study synthesized a series of piperidine derivatives and evaluated their antibacterial and enzyme inhibitory activities. The results indicated that modifications in the piperidine structure significantly enhanced their pharmacological profiles . The most active compounds showed IC50 values in the low micromolar range.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction mechanisms between these compounds and biological targets. These studies revealed that the binding affinity was influenced by the structural features of the piperidine derivatives .
Properties
Molecular Formula |
C9H18N2O2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-piperidin-3-yl-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13)6-4-11(5-7-14)9-2-1-3-10-8-9/h9-10H,1-8H2 |
InChI Key |
FGVBQHIMNQYWHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CCS(=O)(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.